molecular formula C23H23ClN2O3 B2644072 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 898458-59-8

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No.: B2644072
CAS No.: 898458-59-8
M. Wt: 410.9
InChI Key: VGCAUQKZDAVFKM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form 4-chlorophenoxyacetic acid.

    Synthesis of the dihydroisoquinoline moiety: The dihydroisoquinoline can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Final coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid derivative with the dihydroisoquinoline-furan intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of various organic compounds.

Biology

Biologically, it may be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analogue lacking the dihydroisoquinoline and furan moieties.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)acetamide: Similar but without the 4-chlorophenoxy and furan groups.

    2-(furan-2-yl)ethylamine: Contains the furan ring but lacks the other complex structures.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)acetamide lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-7-9-20(10-8-19)29-16-23(27)25-14-21(22-6-3-13-28-22)26-12-11-17-4-1-2-5-18(17)15-26/h1-10,13,21H,11-12,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCAUQKZDAVFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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